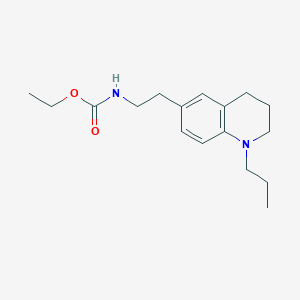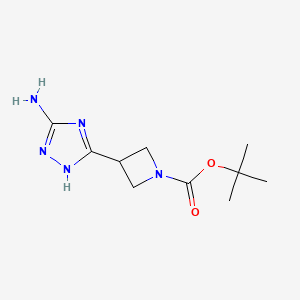
3-(3-アミノ-1H-1,2,4-トリアゾール-5-イル)アゼチジン-1-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate” is a chemical compound. It is a derivative of β- (1,2,4-Triazol-1-yl)alanine . The compound is related to a class of biologically active heterocyclic compounds known as triazoles .
Synthesis Analysis
The synthesis of similar compounds involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β‑aminoalcohol by potassium permanganate . The overall yield from this process is around 68% .Molecular Structure Analysis
The molecular structure of “tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate” is complex, with multiple functional groups. The presence of the 1,2,4-triazole ring is a key feature of this compound .科学的研究の応用
銅触媒アザイド-アルキン環状付加 (CuAAC) リガンド
概要:トリアゾール系除草剤
概要:インドール誘導体
概要:作用機序
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
Tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity . This suggests that the compound interacts with its targets by accelerating reaction rates, potentially leading to faster biochemical reactions.
Biochemical Pathways
It is known that the compound plays a role in the copper (i)-catalyzed azide-alkyne cycloaddition (cuaac), a type of click chemistry . This could imply that the compound affects pathways involving copper (I) ions and azide-alkyne cycloaddition reactions.
Pharmacokinetics
Its water-soluble nature suggests that it may have good bioavailability, as water-soluble compounds are generally well-absorbed in the body.
Result of Action
It is known that the compound suppresses cell cytotoxicity , suggesting that it may have a protective effect on cells.
Action Environment
Given that the compound is water-soluble , it can be inferred that its action and stability may be influenced by the hydration level of the environment.
生化学分析
Biochemical Properties
It is known that triazole derivatives can interact with various enzymes and proteins . The nature of these interactions often depends on the specific structure of the derivative and the biochemical context in which it is present .
Cellular Effects
Other triazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Other triazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Other triazole derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Other triazole derivatives have been studied for their effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Other triazole derivatives have been studied for their involvement in various metabolic pathways, including interactions with enzymes or cofactors and effects on metabolic flux or metabolite levels .
Transport and Distribution
Other triazole derivatives have been studied for their interactions with transporters or binding proteins and effects on localization or accumulation .
Subcellular Localization
Other triazole derivatives have been studied for their subcellular localization and effects on activity or function, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
特性
IUPAC Name |
tert-butyl 3-(3-amino-1H-1,2,4-triazol-5-yl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O2/c1-10(2,3)17-9(16)15-4-6(5-15)7-12-8(11)14-13-7/h6H,4-5H2,1-3H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNHIVYLRYTAFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NN2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![trans-Octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2373063.png)
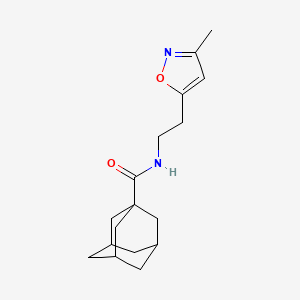
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methylbenzamide](/img/structure/B2373065.png)
![ethyl {4-[(3-fluoro-4-methoxybenzyl)thio]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2373066.png)
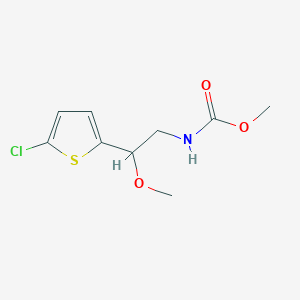
![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)
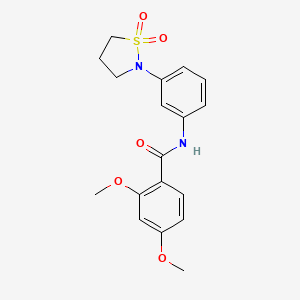
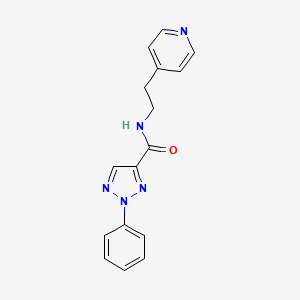

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)
![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)

